3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1207004-33-8

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-3122899
CAS Number: 1207004-33-8
Molecular Formula: C20H15FN2OS
Molecular Weight: 350.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in scientific research: Thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives have been extensively studied for various biological activities, including:
    • Antimicrobial activity: These compounds exhibit activity against a variety of bacterial [ [], [] ] and fungal strains [ [] ], making them promising candidates for the development of novel antibiotics and antifungals.
    • Antitumor activity: Thieno[3,2-d]pyrimidin-4(3H)-ones have shown potential as anticancer agents by inhibiting crucial enzymes like thymidylate synthase and dihydrofolate reductase [ [] ], and displaying significant cytotoxicity against various human cancer cell lines [ [], [], [] ].
    • Anti-diabetic activity: Certain derivatives have demonstrated promising anti-diabetic potential by inhibiting hepatic gluconeogenesis [ [] ] and dipeptidyl peptidase IV [ [] ].
    • Other activities: Further research has explored their potential in treating Parkinson's disease [ [] ], acting as SIRT2 inhibitors [ [] ] and as phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors [ [] ].
Synthesis Analysis
  • Gewald reaction: This multi-component reaction is widely used to synthesize the thienopyrimidine core structure from readily available starting materials [ [], [] ].
  • Condensation reactions: These reactions involve the cyclization of appropriately substituted thiophene derivatives with various reagents like hydrazine hydrate [ [], [], [], [], [], [] ], formamide [ [], [] ], and orthoformates [ [], [], [], [] ] to afford diversely substituted thieno[3,2-d]pyrimidin-4(3H)-ones.
  • Solid-phase synthesis: This approach allows for efficient and combinatorial synthesis of trisubstituted thieno[3,2-d]pyrimidine derivatives [ [] ].
Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information on the three-dimensional arrangement of atoms within the molecule [ [], [], [], [], [], [] ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR spectroscopy provide valuable information about the connectivity and environment of hydrogen and carbon atoms, respectively, within the molecule [ [], [], [], [], [], [], [], [] ].
  • Infrared (IR) spectroscopy: This technique provides information on the functional groups present in the molecule [ [], [], [], [], [], [], [] ].
  • Mass spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound [ [], [], [], [], [], [], [] ].
Mechanism of Action
  • Enzyme inhibition: This involves the binding of the compound to the active site of an enzyme, preventing it from carrying out its catalytic function [ [], [], [], [], [] ].
  • DNA intercalation: Planar aromatic systems can intercalate between DNA base pairs, disrupting DNA replication and transcription [ [] ].
  • Receptor binding: Specific substituents can interact with receptors, modulating their activity [ [] ].
Physical and Chemical Properties Analysis
  • Melting point: This is a measure of the thermal stability of the compound [ [] ].
  • Solubility: Solubility in various solvents is crucial for biological activity and drug formulation [ [] ].
  • LogP: This parameter represents the lipophilicity of the compound, which is important for its absorption and distribution in biological systems [ [] ].

2-Methyl-8-nitroquinazolin-4(3H)-one (2)

  • Compound Description: This compound exhibited moderate potency against two pathogenic Clostridium difficile strains (ATCC BAA 1870 and ATCC 43255) with a minimum inhibitory concentration (MIC) of 312/156 µM [].
  • Relevance: This compound shares the core quinazolin-4(3H)-one structure with the target compound, 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, differing in the substitution pattern and the replacement of the benzene ring with a thiophene ring in the target compound. This structural similarity makes it a relevant compound for comparison.

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

  • Compound Description: This compound demonstrated improved potency compared to 2-methyl-8-nitroquinazolin-4(3H)-one (2) against Clostridium difficile strains (MIC = 19/38 µM). It also exhibited selectivity over normal gut microflora, high CC50s (>606 µM) against mammalian cell lines, and acceptable stability in simulated gastric and intestinal fluid [].
  • Relevance: This compound represents a direct modification of the initial hit compound and is structurally similar to 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. It shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure and the 2-methyl substituent, highlighting the importance of this scaffold for biological activity. The presence of the nitro group at the 7-position in this compound, compared to the 3-methylphenyl group in the target compound, emphasizes the potential for exploring various substituents at this position for optimizing activity and selectivity.

Compound 8f

  • Compound Description: This compound demonstrated promising activity against Clostridium difficile with an MIC of 3/6 µM [].
  • Relevance: Although the full structure of compound 8f is not provided in the abstract, it is stated that it's a further optimized derivative of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a) []. Therefore, it likely shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with the target compound, 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, making it structurally relevant. The high potency of compound 8f further supports the potential of this scaffold for developing new Clostridium difficile inhibitors.

3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078)

  • Compound Description: ICL-SIRT078 is a potent and highly selective SIRT2 inhibitor with a Ki value of 0.62±0.15 µM. It exhibits over 50-fold selectivity against SIRT1, SIRT3, and SIRT5. ICL-SIRT078 treatment induced α-tubulin hyperacetylation, a known SIRT2 biomarker, in MCF-7 breast cancer cells and suppressed their proliferation at higher concentrations. It also demonstrated neuroprotective effects in a lactacystin-induced Parkinsonian neuronal cell death model using the N27 cell line [].
  • Relevance: ICL-SIRT078 shares the thieno[2,3-d]pyrimidin-4(3H)-one core structure with 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, making it a structurally relevant compound. While the target compound focuses on Clostridium difficile inhibition, ICL-SIRT078's SIRT2 inhibitory and neuroprotective activities highlight the diverse biological applications of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

A library of >50 compounds with MICs ranging from 3 - 800 µM against clinical isolates of C. difficile

  • Compound Description: These compounds represent a library of over 50 structural analogs derived from modifications at the C2-, N3-, C4- and C7-positions of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a). These compounds were developed to further optimize the potency and selectivity against C. difficile [].
  • Relevance: While the specific structures of these compounds are not provided, their derivation from 2-methyl-7-nitrothieno[3,2,d]pyrimidin-4(3H)-one (6a) strongly suggests that they are structurally similar to 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. This library highlights the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold and its potential for generating diverse compounds with varying biological activities against C. difficile.

1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas (2a-c)

  • Compound Description: These compounds, including 2a (R=CN), 2b (R=OCH3), and 2c (R=CN), were investigated as potential VEGFR-2 tyrosine kinase inhibitors through molecular docking studies. Estimated inhibition constants (Ki) were obtained, and Lipinski's Rule of Five analysis was applied to assess their drug-likeness. Compound 2c (Ki = 66 nM) demonstrated promising activity, suggesting the importance of the nitrile group for improved VEGFR-2 inhibition compared to the methoxy group in 2b (Ki = 214 nM) [].
  • Relevance: Although structurally distinct from 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, these compounds share the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The variations in the substituents at the 1- and 3-positions of the pyrimidine ring highlight the adaptability of this core structure for exploring diverse biological activities beyond C. difficile inhibition.

Properties

CAS Number

1207004-33-8

Product Name

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C20H15FN2OS

Molecular Weight

350.41

InChI

InChI=1S/C20H15FN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3

InChI Key

NYVKYUCJSZFTES-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.